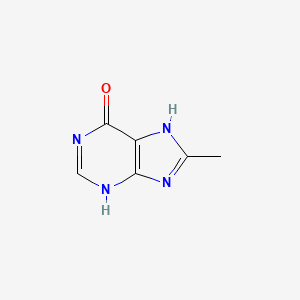
8-methyl-3,7-dihydropurin-6-one
描述
8-Methyl-3,7-dihydropurin-6-one (CAS: 30467-02-8), also known as 8-methylhypoxanthine, is a purine derivative characterized by a methyl group at the 8-position of the purine core (Figure 1). Its IUPAC name is 8-methyl-1,7-dihydro-6H-purin-6-one, and it exists in equilibrium between lactam and lactim tautomeric forms .
属性
IUPAC Name |
8-methyl-3,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-3-9-4-5(10-3)7-2-8-6(4)11/h2H,1H3,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAZBQMTILVQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1)C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of germanium and sulfur-based chalcogenides typically involves the reaction of germanium precursors with sulfur sources under controlled conditions. One common method is the solvothermal synthesis, where germanium dioxide and elemental sulfur are reacted in a solvent at elevated temperatures and pressures. The reaction conditions, such as temperature, pressure, and solvent type, can significantly influence the properties of the resulting compound.
Industrial Production Methods
Industrial production of germanium and sulfur-based chalcogenides may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced material processing techniques can enhance the efficiency and yield of the production process. The purity and crystallinity of the compound are critical factors that are carefully controlled during industrial production.
化学反应分析
Types of Reactions
Germanium and sulfur-based chalcogenides undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides and sulfur oxides.
Reduction: Reduction reactions can convert the compound back to its elemental forms.
Substitution: Substitution reactions can occur where sulfur atoms are replaced by other chalcogens or halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine, bromine, and iodine can be used for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and sulfur dioxide.
Reduction: Elemental germanium and sulfur.
Substitution: Halogenated germanium compounds and sulfur halides.
科学研究应用
Chemistry
In chemistry, germanium and sulfur-based chalcogenides are studied for their unique structural properties and potential as catalysts in various chemical reactions. Their stability and ability to form complex structures make them valuable in materials science research.
Biology
In biological research, these compounds are explored for their potential use in bioimaging and as contrast agents due to their unique optical properties.
Medicine
In medicine, germanium and sulfur-based chalcogenides are investigated for their potential therapeutic applications, including as antimicrobial agents and in drug delivery systems.
Industry
In the industrial sector, these compounds are used in the development of advanced materials for electronics, photonics, and energy storage devices. Their high stability and unique electronic properties make them suitable for various technological applications.
作用机制
The mechanism by which germanium and sulfur-based chalcogenides exert their effects involves their interaction with molecular targets and pathways. These compounds can interact with biological molecules, altering their structure and function. In electronic applications, their unique electronic properties enable them to act as semiconductors, facilitating the flow of electrons and enhancing the performance of electronic devices.
相似化合物的比较
Comparison with Structural Analogues
Purine derivatives exhibit diverse pharmacological and chemical properties depending on substituent positions and functional groups. Below is a detailed comparison of 8-methyl-3,7-dihydropurin-6-one with its analogues.
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Data
Key Observations:
Halogenation (e.g., 2-bromohypoxanthine) increases molecular weight and melting points, likely due to stronger intermolecular interactions .
Tautomerism and Reactivity :
- 8-Methylhypoxanthine’s tautomeric equilibrium (lactam-lactim) may influence its binding to enzymes or receptors, a feature absent in analogues with fixed substituents like 2-bromohypoxanthine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


